2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one
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Overview
Description
Synthesis Analysis
While there is no direct information available on the synthesis of 2-Cyclopentyl-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one, it is known that pyridazin-3(2H)-one derivatives can be synthesized by the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Scientific Research Applications
Synthesis and Structural Characterization
Azetidine derivatives, including those with pyridazin-3-yl groups, are explored for their synthesis methodologies and structural characteristics. For instance, the synthesis of azetidin-2-ones based on different starting compounds like β-amino alcohols has been demonstrated, showing the versatility and reactivity of these compounds in forming highly functionalized structures. These synthetic routes are essential for developing new molecules with potential applications in material science, catalysis, and as intermediates for further chemical transformations (Marichev et al., 2019; Medjahdi et al., 2009).
Potential Applications
Antibacterial Activity
Azetidine derivatives have been evaluated for their antibacterial properties, showcasing the role of structural modification in enhancing activity against various bacterial strains. This highlights the potential of such compounds in contributing to the development of new antibacterial agents, with specific substitutions playing a crucial role in their efficacy (Parvez et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Related compounds have been shown to exhibit anti-tubercular activity, suggesting they may interfere with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
The significant activity of related compounds against mycobacterium tuberculosis h37ra suggests they may have favorable pharmacokinetic properties .
Result of Action
Related compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra, indicating they may inhibit the growth or replication of this bacterium .
Action Environment
It’s worth noting that the efficacy of related compounds against mycobacterium tuberculosis h37ra suggests they may be stable and effective under a variety of conditions .
Properties
IUPAC Name |
2-cyclopentyl-1-[3-(pyridazin-3-ylamino)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O/c19-14(8-11-4-1-2-5-11)18-9-12(10-18)16-13-6-3-7-15-17-13/h3,6-7,11-12H,1-2,4-5,8-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPVNNZEQXWLSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CC(C2)NC3=NN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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